4-Fluoronaphthalen-1-amine
Overview
Description
4-Fluoronaphthalen-1-amine is a chemical compound with the molecular formula C10H8FN . It is used in various research and industrial applications .
Molecular Structure Analysis
The molecular structure of 4-Fluoronaphthalen-1-amine consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings. The ‘4-Fluoro’ indicates that a fluorine atom is attached to the fourth carbon of the naphthalene core, and the ‘1-amine’ indicates that an amine group (-NH2) is attached to the first carbon .Physical And Chemical Properties Analysis
4-Fluoronaphthalen-1-amine is a solid under normal conditions . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . The compound has a molecular weight of 161.18 .Scientific Research Applications
Metabolism Studies
4-Fluoronaphthalen-1-amine has been studied for its metabolic pathways in organisms like Cunninghamella elegans. Research revealed that this compound is predominantly oxidized at specific positions, forming various metabolites including hydroxy-tetralone, hydroxy-naphthalene, and others. These findings are significant in understanding the environmental and biological transformations of fluoroaromatic compounds (Cerniglia et al., 1984).
Material Science Applications
In material science, derivatives of naphthylamine, including 4-Fluoronaphthalen-1-amine, have been utilized in synthesizing high glass-transition temperature polymers. These polymers exhibit promising properties for applications such as blue-light-emitting materials, highlighting the compound's relevance in advanced material development (Liou et al., 2006).
Bioimaging Applications
4-Fluoronaphthalen-1-amine-based compounds have been explored for their potential in bioimaging. For instance, naphthylhydrazone derivatives have shown effectiveness as selective and sensitive chemosensors for metal ions, with applications in fluorescence imaging in biological systems (Anbu et al., 2012).
Safety And Hazards
4-Fluoronaphthalen-1-amine is labeled with the signal word 'Warning’ . The associated hazard statements are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The recommended precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
4-fluoronaphthalen-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGQJGPCYSDTGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20570457 | |
Record name | 4-Fluoronaphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20570457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoronaphthalen-1-amine | |
CAS RN |
438-32-4 | |
Record name | 4-Fluoronaphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20570457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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